2-hydroxypropane-1,2,3-tricarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

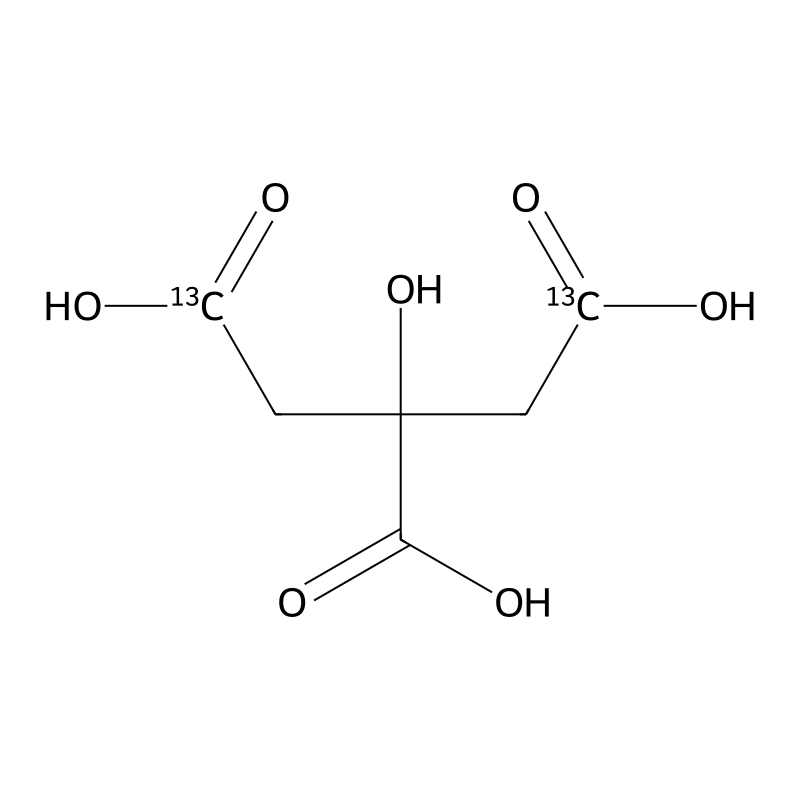

Citric acid-1,5-13C2 is a specifically isotopically labeled form of citric acid, a key organic acid involved in cellular metabolism. The "1,5-13C2" designation indicates that the carbon atoms at positions 1 and 5 of the citric acid molecule have been enriched with the isotope carbon-13 (¹³C). This enrichment allows scientists to trace the fate of citric acid in biological systems using a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Metabolic Flux Analysis

One of the primary applications of Citric acid-1,5-13C2 is in metabolic flux analysis . This technique measures the rates of enzymatic reactions within metabolic pathways. By feeding cells or organisms with Citric acid-1,5-13C2 and then analyzing the incorporation of ¹³C into downstream metabolites, researchers can determine the relative activity of different enzymes in the citric acid cycle and other metabolic pathways . This information is crucial for understanding how organisms utilize nutrients for energy production, biosynthesis, and other cellular functions.

Tracing Carbon Flow

Citric acid-1,5-13C2 can also be used to track the flow of carbon through various biological processes. Since the ¹³C label is preserved during many biochemical reactions, researchers can follow the incorporation of ¹³C into different cellular components, such as amino acids, fatty acids, and carbohydrates. This approach helps to elucidate the contribution of the citric acid cycle to various biosynthetic pathways and provides insights into the organism's overall carbon metabolism .

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid with the chemical formula C6H8O7. This colorless compound is a tricarboxylic acid that naturally occurs in various fruits, particularly citrus fruits like lemons and oranges. It plays a crucial role in the metabolic pathways of all aerobic organisms and is widely recognized for its acidity and preservative properties. The compound has a molecular weight of approximately 192.13 g/mol and exists in both anhydrous and monohydrate forms, with the latter being more common in food applications .

Citric acid is characterized by its three carboxyl groups (-COOH) and one hydroxyl group (-OH), which contribute to its ability to act as a chelating agent, antioxidant, and pH regulator. Its unique structure allows it to form complexes with various metal ions, enhancing its utility in both biological and industrial contexts .

Citric acid-1,5-13C2 acts as a tracer molecule in studies investigating cellular metabolism, particularly the citric acid cycle (also known as the Krebs cycle). The cycle plays a crucial role in energy production within cells. By incorporating the ¹³C isotope at specific positions, scientists can track the incorporation and fate of citric acid within the cycle using mass spectrometry. This allows researchers to study metabolic pathways, identify potential bottlenecks, and understand how different factors influence cellular energy production [].

- Neutralization Reactions: Citric acid can react with bases to form citrate salts. For example:

- Decarboxylation: Under certain conditions, citric acid can undergo decarboxylation, leading to the formation of other organic acids.

- Esterification: Citric acid can react with alcohols to form esters, which are used as flavoring agents and preservatives:

In biological systems, citric acid serves multiple roles:

- Metabolism: It is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for aerobic respiration in cells. This cycle is vital for energy production through the oxidation of carbohydrates, fats, and proteins.

- Chelation: Citric acid effectively binds metal ions such as calcium and iron, which helps regulate their bioavailability in biological systems. This chelation property also aids in preventing mineral precipitation in various physiological processes .

- Antioxidant Properties: Citric acid exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .

Citric acid can be synthesized through various methods:

- Fermentation: The most common industrial method involves the fermentation of carbohydrates (such as glucose or sucrose) using specific strains of molds like Aspergillus niger. This bioprocess is favored due to its efficiency and sustainability.

- Chemical Synthesis: Citric acid can also be synthesized chemically through the reaction of acetone with carbon dioxide under alkaline conditions, although this method is less commonly used compared to fermentation .

Citric acid has a wide range of applications across various industries:

- Food Industry: It is widely used as an acidulant, flavoring agent, and preservative. Citric acid enhances flavor profiles and acts as a natural preservative by lowering pH levels.

- Pharmaceuticals: In pharmaceuticals, citric acid serves as an excipient that stabilizes active ingredients and improves solubility. It is also used in formulations for anticoagulants and effervescent tablets .

- Cosmetics: Citric acid is included in cosmetic products for its pH-regulating properties and its ability to enhance skin penetration of other ingredients.

- Cleaning Products: Due to its chelating properties, citric acid is effective in removing mineral deposits and is used in various household cleaning products .

Research has shown that citric acid interacts positively with various compounds:

- Metal Ions: Studies indicate that citric acid forms stable complexes with metal ions such as calcium, magnesium, and iron. These interactions are crucial for nutrient absorption and bioavailability in biological systems.

- Antimicrobial Activity: Citric acid has been studied for its antimicrobial properties against bacteria and fungi. Its ability to lower pH levels enhances its effectiveness as a preservative .

Citric acid shares similarities with several other organic acids but possesses unique characteristics that distinguish it from them:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Malic Acid | C4H6O5 | Found in apples; contributes to sour taste |

| Tartaric Acid | C4H6O6 | Commonly found in grapes; used in winemaking |

| Lactic Acid | C3H6O3 | Produced during anaerobic respiration; used in food |

| Fumaric Acid | C4H4O4 | Involved in the Krebs cycle; used as a food additive |

Citric acid stands out due to its three carboxyl groups that allow for extensive chelation capabilities and its role as a fundamental metabolite across aerobic organisms. Its widespread occurrence in nature, particularly among citrus fruits, further highlights its significance compared to other organic acids .

Aspergillus niger Fermentation Systems

Aspergillus niger remains the predominant microorganism for industrial citric acid production, accounting for approximately 90% of global output through fermentation processes [6] [4]. The filamentous fungus demonstrates exceptional capability for citric acid biosynthesis under carefully controlled fermentation conditions, with production yields reaching up to 90 grams per liter when utilizing sucrose as the primary carbon substrate [4]. The biochemical pathway involves the tricarboxylic acid cycle, where citrate synthase catalyzes the formation of citric acid from oxaloacetate and acetyl coenzyme A [7].

Submerged fermentation represents the dominant production methodology, comprising approximately 80% of worldwide citric acid manufacturing operations [4] [8]. This approach utilizes stainless steel bioreactors with capacities ranging from 10 to 220 kiloliters, equipped with sophisticated aeration and agitation systems to maintain optimal oxygen transfer rates [9] [8]. The fermentation process typically progresses through two distinct phases: the trophophase, characterized by active mycelial growth at pH 5.0 and duration of 20-40 hours, followed by the idiophase, where citric acid accumulation occurs at pH 2.0-3.0 over 4-6 days [10].

Process optimization studies have identified critical parameters affecting production efficiency. Temperature control within the range of 30-32°C proves essential for maximizing fungal productivity, while initial medium pH values between 5.0 and 6.0 provide optimal conditions for spore germination and early growth phases [11] [12]. Inoculum concentration optimization at 4-5% volume/volume ratio ensures adequate microbial population density for efficient substrate conversion [11]. Aeration rates of 6500 milliliters per minute maintain sufficient dissolved oxygen levels to support the aerobic fermentation process [13].

Nutritional supplementation significantly impacts production yields. Magnesium sulfate addition at 0.4 grams per liter enhances citric acid formation by 75%, while potassium ferrocyanide incorporation at 2.0 grams per liter, added 24 hours post-inoculation, achieves yields of 78% [11]. Ammonium oxalate supplementation at 10 grams per liter concentration demonstrates comparable effectiveness, producing 77% yields under optimized conditions [11].

Yarrowia lipolytica Production Systems

Yarrowia lipolytica represents an emerging alternative microorganism for citric acid production, offering unique advantages in substrate utilization and metabolic engineering potential [14] [15]. This oleaginous yeast demonstrates remarkable versatility in carbon source utilization, effectively converting glucose, glycerol, and lignocellulosic hydrolysates into citric acid through optimized fermentation processes [16] [17].

Strain selection studies have identified Yarrowia lipolytica K57 as a high-performing variant, achieving citric acid yields of 0.77 grams per gram glucose consumed with final titers reaching 72.3 grams per liter [17]. Optimal production occurs under nitrogen-limited conditions with carbon to nitrogen molar ratios of 367, demonstrating the critical importance of nutrient balance in yeast-based fermentation systems [17].

Genetic engineering approaches have substantially enhanced Yarrowia lipolytica productivity through targeted metabolic modifications. Engineered strains incorporate overexpressed tricarboxylic acid cycle genes to increase citric acid formation while simultaneously deleting downstream lipid synthesis pathways to minimize product consumption [14] [15]. Mitochondrial isocitric acid transporter deletion reduces by-product formation, further improving process selectivity [14] [15].

Fed-batch fermentation strategies utilizing lignocellulosic substrates demonstrate the economic potential of Yarrowia lipolytica systems. Engineered strains produce 83.6 grams per liter citric acid from 35% solid loading corn stover hydrolysate in 3-liter bioreactor configurations [14] [15]. These achievements represent significant advances toward sustainable citric acid production from renewable biomass feedstocks.

Chemical Synthesis Routes from Petroleum Derivatives

Traditional Chemical Synthesis Methodologies

Chemical synthesis approaches for citric acid production, while historically significant, have largely been superseded by fermentation-based methods due to economic and environmental considerations [18] [19]. Nevertheless, several chemical routes have been developed and documented, primarily utilizing citrus fruit extracts as starting materials rather than petroleum derivatives [18] [19].

The neutralization-precipitation method represents the most extensively studied chemical synthesis route. This three-step process begins with pH adjustment of citrus juices to 9-11 using 2.8 molar sodium hydroxide solution, followed by calcium chloride addition at concentrations of 40.3-41.1% weight/volume, and concludes with acidification using 1.5-2.3 molar sulfuric acid to precipitate citric acid [18] [19]. Orange juice processing yields maximum citric acid recovery of 91.1%, while grape juice systems achieve 79.8% efficiency under optimal conditions [18].

Alternative chemical approaches include limestone addition methods, where calcium carbonate reacts with citrus juice followed by sulfuric acid treatment to release citric acid. This technique typically produces yields ranging from 75-85% depending on reaction conditions and substrate quality [19]. The caustic soda method employs sodium hydroxide addition followed by calcium chloride precipitation and acid treatment, achieving yields between 80-90% [19].

Advanced Chemical Synthesis Strategies

Petroleum-derived chemical synthesis routes have been explored primarily for research purposes, with limited commercial implementation due to cost and complexity considerations. One documented approach involves the oxidation of isotetralin derivatives through cyclodeca-1,6-diene-4,9-dione intermediates [20]. This multi-step synthesis utilizes hydrogen peroxide oxidation and diazomethane methylation reactions to construct the tricarboxylic acid framework [20].

The petroleum-based synthesis typically requires harsh reaction conditions and expensive reagents, making it economically uncompetitive with fermentation processes. Additionally, the environmental impact of chemical synthesis routes includes generation of toxic by-products and extensive purification requirements, further limiting their industrial applicability [19].

Contemporary chemical synthesis research focuses on developing green chemistry approaches that minimize environmental impact while maintaining economic viability. These efforts emphasize catalyst development, solvent reduction, and waste stream minimization to improve the overall sustainability of chemical production methods [21].

Industrial-Scale Production Optimization Strategies

Process Integration and Control Systems

Industrial-scale citric acid production requires sophisticated process integration strategies to maximize efficiency and minimize production costs. Modern manufacturing facilities employ advanced process control systems incorporating real-time monitoring of critical parameters including temperature, pH, dissolved oxygen, and substrate concentrations [9] [8]. These automated systems provide 10-20% cost reductions through improved process consistency and reduced manual intervention requirements [9] [8].

Substrate optimization represents a primary cost reduction strategy for large-scale operations. Beet molasses utilization at optimal concentrations of 240.1 grams per liter, supplemented with corn steep liquor at 10.5 grams per liter, provides economical carbon and nitrogen sources while achieving citric acid yields of 87.81% [13]. This approach delivers 14-fold improvement over basal medium formulations, demonstrating the significant impact of nutritional optimization [13].

Statistical experimental design methodologies facilitate systematic optimization of multiple process variables simultaneously. Plackett-Burman screening designs identify the most influential factors affecting citric acid production, while response surface methodology enables fine-tuning of optimal operating conditions [13]. Central composite designs further optimize fermentation parameters including initial pH, aeration rate, and temperature to maximize productivity [13].

Advanced Fermentation Technologies

Immobilized cell techniques represent emerging technologies for enhanced citric acid production efficiency. These systems demonstrate up to 62.5% increases in citric acid yield compared to conventional free-cell fermentation approaches [12]. Immobilization provides improved process control, reduced contamination risk, and enhanced operational stability over extended production campaigns [12].

Repeated-batch culture strategies extend production capability over multiple cycles, maintaining citric acid formation for approximately four cycles spanning 20 days [12]. This approach reduces downtime between batches while maximizing equipment utilization and improving overall process economics [12].

Fed-batch fermentation modes optimize substrate feeding strategies to maintain optimal growth conditions throughout the production cycle. Strategic nutrient addition prevents substrate inhibition while sustaining high productivity rates, typically achieving 25-40% improvements in volumetric productivity compared to batch operations [8].

Strain Improvement Programs

Genetic enhancement of production strains provides substantial opportunities for yield improvement and process optimization. Traditional mutagenesis programs combined with selection techniques have developed Aspergillus niger strains capable of producing elevated citric acid concentrations under industrial conditions [4]. However, these approaches require careful evaluation to avoid detrimental effects on strain stability and production characteristics [4].

Molecular-level genetic modifications enable targeted improvements in specific metabolic pathways. Direct manipulation of genes controlling tricarboxylic acid cycle enzymes, transport proteins, and regulatory mechanisms provides more precise control over citric acid biosynthesis [4]. Advanced genetic engineering techniques, including CRISPR/Cas9 systems, facilitate systematic strain development programs with enhanced precision and efficiency [6].

Recovery Techniques Using Emulsion Liquid Membrane Systems

Emulsion Liquid Membrane Technology

Emulsion liquid membrane systems represent advanced separation technologies for citric acid recovery from fermentation broths, offering significant advantages over conventional precipitation and extraction methods [22]. These systems utilize water-in-oil-in-water emulsion configurations to selectively extract and concentrate citric acid through facilitated transport mechanisms [22]. The technology demonstrates high selectivity for citric acid separation while operating under mild conditions with reduced energy requirements [22].

The fundamental mechanism involves citric acid transport across organic membrane phases containing specific carrier compounds that facilitate selective extraction. Operating conditions typically maintain pH levels between 2-3 to ensure citric acid exists in its protonated form, enhancing extraction efficiency [22]. Recovery efficiencies range from 85-95% depending on system configuration and operating parameters [22].

Computational modeling of emulsion liquid membrane systems enables optimization of transport phenomena and equipment design parameters. Physics-based models incorporating mass transfer resistances and system geometry effects provide valuable insights for industrial-scale implementation [22]. These models facilitate prediction of separation performance under various operating conditions, supporting rational design of commercial extraction systems [22].

Liquid Surfactant Membrane Applications

Liquid surfactant membrane techniques provide alternative approaches for citric acid extraction with reduced stability problems compared to conventional emulsion systems [23]. These methods employ primary emulsions with optimized surfactant compositions to minimize swelling effects and inner phase droplet rupture that commonly occur in citric acid extraction applications [23].

Factorial design optimization studies identify key parameters affecting liquid surfactant membrane performance, including surfactant concentration, pH conditions, and extraction time [23]. Multi-stage extraction configurations enable achievement of high citric acid concentrations while maintaining process stability over extended operating periods [23].

Membrane recycling capabilities provide economic advantages through reduced surfactant consumption and waste generation. Successful recycling of liquid surfactant membranes over multiple extraction cycles demonstrates the potential for cost-effective industrial implementation [23].

Advanced Membrane Separation Technologies

Bipolar membrane electrodialysis represents a promising technology for citric acid recovery from fermented liquids, achieving recovery efficiencies up to 97.1% under optimized conditions [24]. This process utilizes bipolar membranes combined with cation exchange membranes in two-compartment stack configurations to separate and concentrate citric acid while maintaining high product purity [24].

Operating parameters significantly influence bipolar membrane electrodialysis performance. Current density optimization at 40 milliamperes per square centimeter with 3.3% initial sodium citrate concentration provides optimal recovery rates [24]. Ion exchange resin incorporation in base compartments reduces electrical resistance while producing pure base solutions suitable for process recycling [24].

Microfiltration and ultrafiltration membrane systems offer complementary approaches for citric acid purification, particularly for removal of microbial biomass and protein contaminants from fermentation broths [25]. These systems operate with membrane pore sizes ranging from 0.01 to 1 micrometer at pressures between 0.2 and 1.5 megapascals [25]. Operating temperatures from 10-90°C accommodate various process requirements while achieving 92-95% recovery efficiencies [25].

Supported liquid membrane configurations utilizing polytetrafluoroethylene support materials with Aliquat-336 carrier systems demonstrate complete citric acid extraction from model solutions and fruit juices [26]. These systems employ toluene as the organic membrane phase with sodium carbonate/sodium bicarbonate strip solutions to achieve selective citric acid transport [26]. Complete extraction from citrus juices validates the potential for food processing applications [26].

Thermodynamic Properties and Phase Behavior

2-hydroxypropane-1,2,3-tricarboxylic acid exhibits well-defined thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 153-159°C [1] [2] [3], indicating moderate thermal stability in the solid state. This relatively high melting point reflects the extensive hydrogen bonding network formed by the three carboxyl groups and the central hydroxyl group.

The compound undergoes thermal decomposition rather than true boiling, with decomposition initiating at approximately 175°C [2] [4]. This behavior is characteristic of polycarboxylic acids, where decarboxylation reactions occur before the vapor pressure becomes sufficient for normal boiling. The decomposition process involves the sequential loss of carbon dioxide from the carboxyl groups, ultimately leading to the formation of various organic compounds including methyl maleic anhydride [5].

Table 1: Thermodynamic Properties and Phase Behavior

| Property | Value | Reference |

|---|---|---|

| Melting Point | 153-159°C | Multiple sources |

| Boiling Point (decomposes) | 175°C (decomposes) | Fisher Chemical |

| Density (anhydrous, 20°C) | 1.665 g/cm³ | ChemicalBook |

| Density (monohydrate, 18°C) | 1.542 g/cm³ | Trade India |

| Critical Temperature | 863.78 K (590.6°C) | Joback Calculated |

| Critical Pressure | 6740.71 kPa | Joback Calculated |

| Heat Capacity (solid, 300K) | 226.51 J/(mol·K) | NIST |

| Standard Entropy (solid, 298K) | 252.1 J/(mol·K) | NIST |

| Enthalpy of Formation (solid) | -1543.8 ± 4.6 kJ/mol | NIST |

| Enthalpy of Fusion | 25.03 kJ/mol | Joback Calculated |

| Vapor Pressure (20°C) | <0.1 hPa | ChemicalBook |

The density of anhydrous 2-hydroxypropane-1,2,3-tricarboxylic acid is 1.665 g/cm³ at 20°C [3] [6], while the monohydrate form exhibits a slightly lower density of 1.542 g/cm³ at 18°C [1] [4]. This density difference reflects the incorporation of water molecules into the crystal lattice, which increases the molar volume despite the additional mass.

Critical properties derived from theoretical calculations indicate a critical temperature of 863.78 K and a critical pressure of 6740.71 kPa [7]. These elevated critical parameters reflect the strong intermolecular forces present in the compound due to extensive hydrogen bonding capabilities.

The heat capacity at constant pressure for the solid phase at 300 K is 226.51 J/(mol·K) [8] [7], while the standard entropy at 298 K is 252.1 J/(mol·K) [8] [7]. The enthalpy of formation for the solid state is -1543.8 ± 4.6 kJ/mol [8] [7], indicating the compound is thermodynamically stable relative to its constituent elements.

Phase behavior studies reveal that 2-hydroxypropane-1,2,3-tricarboxylic acid forms stable complexes with water, resulting in the formation of monohydrate crystals under specific conditions [9] [10]. The transition temperature between the anhydrous and hydrated forms depends on temperature and relative humidity, with the monohydrate being stable at lower temperatures and higher humidity levels [10] [11].

Solubility Profile in Polar and Non-Polar Solvents

The solubility behavior of 2-hydroxypropane-1,2,3-tricarboxylic acid demonstrates a strong preference for polar solvents, consistent with its highly polar molecular structure containing three carboxyl groups and one hydroxyl group. This extensive polarity enables the formation of multiple hydrogen bonds with polar solvent molecules.

Table 2: Solubility Profile in Various Solvents

| Solvent | Solubility | Polarity |

|---|---|---|

| Water (10°C) | 1174 g/L (54% w/w) | Polar |

| Water (20°C) | 1478 g/L (59.2% w/w) | Polar |

| Water (30°C) | 1809 g/L (64.3% w/w) | Polar |

| Water (80°C) | 3825 g/L (76.2% w/w) | Polar |

| Ethanol (15°C) | 76 g/100g ethanol | Polar |

| Methanol | Soluble | Polar |

| Acetone | Slightly soluble | Polar |

| Ethyl acetate | Slightly soluble | Moderately polar |

| Diethyl ether | Slightly soluble (1.05 g/100g) | Slightly polar |

| DMSO | Soluble | Polar |

| Benzene | Insoluble | Non-polar |

| Chloroform | Insoluble | Non-polar |

| Carbon disulfide | Insoluble | Non-polar |

| Toluene | Insoluble | Non-polar |

Water represents the optimal solvent for 2-hydroxypropane-1,2,3-tricarboxylic acid, with solubility values ranging from 1174 g/L at 10°C to 3825 g/L at 80°C [3] [12]. This exceptional water solubility results from the formation of extensive hydrogen bonding networks between the compound's polar functional groups and water molecules. The temperature dependence of water solubility follows an exponential increase, with solubility more than tripling over the temperature range from 10°C to 80°C [13] [14].

In alcoholic solvents, the compound demonstrates good solubility due to hydrogen bonding interactions. Ethanol dissolves approximately 76 parts of 2-hydroxypropane-1,2,3-tricarboxylic acid per 100 parts of solvent at 15°C [2] [3]. Methanol exhibits similar dissolution characteristics, with the compound being readily soluble in this protic polar solvent [15] [16].

Binary solvent systems containing water and alcohols show enhanced solubility compared to pure alcohols. Studies investigating water-ethanol mixtures demonstrate that adding ethanol to water increases the solubility of 2-hydroxypropane-1,2,3-tricarboxylic acid across all investigated compositions [17] [18] [16]. This synergistic effect results from the formation of mixed solvent clusters that provide optimal solvation environments for the tricarboxylic acid.

For moderately polar solvents, the compound exhibits limited solubility. Acetone and ethyl acetate dissolve small quantities of the compound [1] [15], while diethyl ether shows minimal dissolution capacity with only 1.05 g per 100 g of solvent [15]. Dimethyl sulfoxide represents an exception among polar aprotic solvents, demonstrating good solubility for 2-hydroxypropane-1,2,3-tricarboxylic acid due to its high polarity and hydrogen bond accepting capability [15].

Non-polar solvents consistently demonstrate poor solubility for 2-hydroxypropane-1,2,3-tricarboxylic acid. Benzene, chloroform, carbon disulfide, and toluene all show essentially no dissolution capacity [19] [15] [20]. This insolubility pattern reflects the inability of non-polar solvents to stabilize the highly polar tricarboxylic acid structure through appropriate intermolecular interactions.

Acid-Base Behavior and pKa Values

2-hydroxypropane-1,2,3-tricarboxylic acid functions as a triprotic acid, capable of donating three protons in sequential ionization steps. Each ionization step is characterized by a distinct dissociation constant, reflecting the different chemical environments of the carboxyl groups and their mutual electrostatic interactions.

Table 3: Acid-Base Behavior and pKa Values

| Ionization Step | pKa Value | Dissociation Constant (Ka) | Functional Group |

|---|---|---|---|

| First (pKa1) | 3.13 | 7.4 × 10⁻⁴ | Terminal carboxyl |

| Second (pKa2) | 4.76 | 1.7 × 10⁻⁵ | Central carboxyl |

| Third (pKa3) | 6.39-6.40 | 4.0 × 10⁻⁷ | Terminal carboxyl |

| Hydroxyl group (pKa4) | 14.4 | ~10⁻¹⁴·⁴ | Hydroxyl |

The first ionization step exhibits a pKa1 value of 3.13 [21] [22] [23], corresponding to a dissociation constant of 7.4 × 10⁻⁴. This relatively low pKa value indicates that the first proton dissociation occurs readily under mildly acidic conditions. The first ionization typically involves one of the terminal carboxyl groups, which experience less steric hindrance and electronic repulsion compared to the central carboxyl group.

The second ionization demonstrates a pKa2 value of 4.76 [21] [22] [23], representing a dissociation constant of 1.7 × 10⁻⁵. This higher pKa value reflects the increased difficulty of removing a second proton due to electrostatic repulsion from the already formed carboxylate anion. The second ionization may involve either the central carboxyl group or the remaining terminal carboxyl group, depending on the specific molecular conformation and solution conditions.

The third ionization step shows a pKa3 value ranging from 6.39 to 6.40 [21] [22] [23], with a corresponding dissociation constant of 4.0 × 10⁻⁷. This significantly higher pKa value demonstrates the substantial energy required to remove the third proton from a molecule already bearing two negative charges. The third ionization typically involves the remaining terminal carboxyl group.

Recent computational studies have revealed that the traditional site-binding model may not fully capture the complexity of 2-hydroxypropane-1,2,3-tricarboxylic acid ionization [24] [25]. Nuclear magnetic resonance titration data suggest the possibility of delocalized proton binding, where protons can be exchanged rapidly between carboxyl groups through short, strong, low-barrier hydrogen bonds. This delocalization effect is particularly relevant for the di-ionized form, where all stable conformations may form such hydrogen bonds [24].

The hydroxyl group attached to the central carbon exhibits a much higher pKa value of approximately 14.4 [26], indicating that deprotonation of this group occurs only under strongly alkaline conditions. This high pKa value reflects the relatively weak acidity of the secondary alcohol functionality compared to the carboxyl groups.

The ionization behavior of 2-hydroxypropane-1,2,3-tricarboxylic acid enables its use as an effective buffer system across a broad pH range from approximately 2 to 8 [27]. The overlapping buffering regions of the three ionization steps provide continuous buffering capacity, making the compound particularly valuable for maintaining stable pH conditions in various chemical and biological systems.

Surface Interaction Properties with Metallic Surfaces

2-hydroxypropane-1,2,3-tricarboxylic acid demonstrates exceptional metal binding capabilities due to its multiple coordination sites, including three carboxyl groups and one hydroxyl group. These functional groups enable the formation of stable chelate complexes with various metal ions through multidentate coordination mechanisms.

Table 4: Surface Interaction Properties with Metal Ions

| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Binding Mode |

|---|---|---|---|

| Fe³⁺ | 143.9 | 2.5 | Multidentate carboxylate |

| Al³⁺ | 176.6 | 3.7 | Nitrogen-oxygen coordination |

| Cu²⁺ | 77.4 | 5.3 | Nitrogen-oxygen coordination |

| Cd²⁺ | 119.9 | 7.0 | Carboxylate coordination |

| Hg²⁺ | 114.9 | 6.0 | Soft metal coordination |

| Pb²⁺ | 18.9 | 5.6 | Weak coordination |

| Ni²⁺ | Moderate | 4-6 | Chelation |

| Zn²⁺ | Moderate | 4-6 | Chelation |

Iron(III) ions demonstrate exceptional affinity for 2-hydroxypropane-1,2,3-tricarboxylic acid surfaces, with maximum adsorption capacities reaching 143.9 mg/g under optimal conditions [28] [29]. The optimal pH for iron binding occurs at 2.5, where the compound exists in a partially protonated state that maximizes electrostatic attraction while maintaining sufficient deprotonated carboxyl groups for coordination. The binding mechanism involves multidentate carboxylate coordination, where multiple carboxyl groups simultaneously coordinate to a single iron center, forming stable chelate rings.

Aluminum(III) ions exhibit the highest adsorption capacity among all tested metals, reaching 176.6 mg/g at an optimal pH of 3.7 [28] [29]. This exceptional binding affinity reflects the strong electrostatic attraction between the highly charged aluminum cation and the deprotonated carboxylate groups. The coordination geometry typically involves octahedral arrangements where 2-hydroxypropane-1,2,3-tricarboxylic acid acts as a tridentate ligand.

Copper(II) ions show moderate binding affinity with adsorption capacities of 77.4 mg/g at pH 5.3 [28] [29]. The coordination mechanism involves both carboxyl and hydroxyl groups, forming square planar or octahedral complexes depending on the solution conditions and metal-to-ligand ratio. The Jahn-Teller effect characteristic of copper(II) complexes influences the geometry and stability of the formed complexes.

Cadmium(II) ions demonstrate substantial binding with capacities of 119.9 mg/g at neutral pH conditions (pH 7.0) [28] [29]. The binding occurs primarily through carboxylate coordination, with the compound acting as a multidentate chelating agent. The higher optimal pH reflects the softer character of cadmium compared to the harder aluminum and iron ions.

Mercury(II) ions exhibit strong binding affinity (114.9 mg/g) at pH 6.0 [28] [29], consistent with the soft acid nature of mercury and its preference for coordination with soft donor atoms. The binding mechanism involves both carboxyl oxygen atoms and potentially the hydroxyl group, forming stable complexes that effectively remove mercury from solution.

Lead(II) ions show notably poor binding affinity compared to other divalent metals, with adsorption capacities of only 18.9 mg/g [28] [29]. This weak interaction may result from the large ionic radius of lead and its preference for coordination environments that 2-hydroxypropane-1,2,3-tricarboxylic acid cannot optimally provide.

The surface modification of metallic substrates with 2-hydroxypropane-1,2,3-tricarboxylic acid has been demonstrated for various applications [30] [31]. The compound can form self-assembled monolayers on metal oxide surfaces through carboxylate anchoring groups, enabling subsequent functionalization through click chemistry reactions [31]. This surface modification capability has found applications in nanoparticle stabilization and surface functionalization of metal oxides including zinc oxide, iron oxide, titanium dioxide, and tungsten oxide.

Kinetic studies indicate that metal adsorption follows pseudo-first-order kinetics for most systems, with equilibrium achieved within 90 minutes [28] [29]. The adsorption isotherms typically follow the Langmuir model, suggesting monolayer adsorption with specific binding sites rather than multilayer physisorption.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant